molecular formula C12H15ClN4O2 B1398405 N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219957-69-3

N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1398405
CAS No.: 1219957-69-3
M. Wt: 282.72 g/mol
InChI Key: TYJHEIMEDCCJCY-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a furan ring with a pyrazolo-pyridine scaffold, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves the following steps:

    Formation of the Pyrazolo-Pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.

    Introduction of the Furylmethyl Group: The furan ring is introduced via a nucleophilic substitution reaction, where a furylmethyl halide reacts with the pyrazolo-pyridine core.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recovered and recycled is also common in industrial settings to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazolo-pyridine core can be reduced to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the pyrazolo-pyridine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound belongs to a class of pyrazole derivatives known for their diverse biological activities. Research has indicated that compounds in this category exhibit:

  • Anticancer Properties : Several studies have demonstrated the efficacy of pyrazole derivatives in inhibiting cancer cell proliferation. For instance, derivatives have shown activity against various cancer lines through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Pyrazole-based compounds have been noted for their ability to reduce inflammation. They achieve this by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : The compound has shown promise in combating bacterial and fungal infections, making it a candidate for further development in antimicrobial therapies.

Cardiovascular Health

Research indicates that N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride may act on potassium channels such as TASK-1 (KCNK3). This action is particularly relevant for treating atrial fibrillation and other arrhythmias due to its potential to stabilize cardiac rhythms .

Cancer Treatment

The compound's anticancer properties have been explored in several studies focusing on its ability to induce apoptosis in cancer cells. For example:

  • Case Study 1 : A study found that a related pyrazole derivative inhibited the growth of breast cancer cells by modulating apoptotic pathways.
  • Case Study 2 : Research on lung cancer cells indicated that the compound could disrupt cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)pyridine-3-carboxamide
  • Cycloalka[c]pyridine-3-carboxamide
  • Indole 2 and 3-carboxamides

Uniqueness

N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is unique due to its combination of a furan ring with a pyrazolo-pyridine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.

Biological Activity

N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a compound belonging to the class of pyrazolo derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms based on recent research findings.

The compound's molecular formula is C12H15ClN4O2C_{12}H_{15}ClN_{4}O_{2} with a molecular weight of 246.27 g/mol. Its structural characteristics contribute to its biological activity, as illustrated in the following table:

Property Value
Molecular FormulaC12H15ClN4O2
Molecular Weight246.27 g/mol
IUPAC NameThis compound
CAS Number1219957-69-3

Antimicrobial Activity

Recent studies have demonstrated that compounds with pyrazolo[4,3-c]pyridine scaffolds exhibit significant antimicrobial properties. For instance, research indicated that similar derivatives showed promising activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for bacterial survival .

Anticancer Properties

Several pyrazolo derivatives have been investigated for their anticancer potential. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that it may target key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo derivatives are also noteworthy. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity positions them as potential therapeutic agents for inflammatory diseases .

Study 1: Antitubercular Activity

A study focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives reported that certain modifications led to enhanced antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The study utilized molecular docking techniques to predict binding affinities and mechanisms of action .

Study 2: Cancer Cell Line Evaluation

In another investigation, the compound was evaluated against various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer). Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent anticancer effects .

Study 3: In Vivo Anti-inflammatory Study

An in vivo study assessed the anti-inflammatory effects of a related pyrazolo derivative in a rat model of inflammation induced by carrageenan. The results demonstrated a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.ClH/c17-12(14-6-8-2-1-5-18-8)11-9-7-13-4-3-10(9)15-16-11;/h1-2,5,13H,3-4,6-7H2,(H,14,17)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJHEIMEDCCJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)NCC3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 3
N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N-(Furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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